molecular formula C30H50O2 B1219398 Faradiol CAS No. 20554-95-4

Faradiol

Cat. No. B1219398
CAS RN: 20554-95-4
M. Wt: 442.7 g/mol
InChI Key: BNHIQKVOPNHQKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Faradiol often involves complex chemical reactions, aiming to enhance specific properties for various applications. For instance, a study on enhancing faradic activity for charge storage in hybrid supercapacitors discussed the construction of a p-n junction within a composite electrode, highlighting the importance of faradic reactivity in battery materials (Chang et al., 2021)(Chang et al., 2021). Another approach involved the synthesis of mesoporous amorphous FePO4 nanospheres@Graphene as faradic electrodes for capacitive deionization, showcasing the synthesis of low-cost faradic electrode materials (Ma et al., 2019)(Ma et al., 2019).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the function and reactivity of compounds. The study of vanadium oxides by Mjejri et al. (2017) provided insights into the synthesis and characterization of various vanadium oxides, illustrating the influence of structure on electrochromic and thermochromic properties (Mjejri et al., 2017).

Chemical Reactions and Properties

Chemical reactions and properties of Faradiol and related compounds are diverse. For example, vanadium(IV) thiolate chemistry involves the preparation, structure, and properties of specific vanadium complexes, contributing to the understanding of their potential applications in catalysis and materials science (Money et al., 1985)(Money et al., 1985).

Physical Properties Analysis

The physical properties of compounds are critical for their practical application. Studies on the synthesis and structural properties of vanadium(III) complexes offer valuable data on their crystalline structure and potential uses (Robles et al., 1993)(Robles et al., 1993).

Chemical Properties Analysis

Understanding the chemical properties of Faradiol-related compounds enables the exploration of their functionalities and applications. Research on vanadium-containing mesoporous molecular sieves, for example, delves into the oxidation of aromatics, revealing the role of vanadium species in catalytic activity (Shylesh & Singh, 2004)(Shylesh & Singh, 2004).

Scientific Research Applications

Molecular Docking Studies of COX-2 Inhibitory Activity

Faradiol demonstrates potential in molecular docking studies as an inhibitor of the cyclooxygenase enzyme (COX-2), which is significant in managing pain and inflammation. Faradiol-3 Myristate and Ψ-Taraxasterol, constituents of Calendula officinalis, showed good binding scores, indicating potential efficacy and reduced toxicity compared to marketed NSAIDs (Agrawal et al., 2019).

Evaluation of Anti-sickling Effect in Sickle Cell Disease

Faradin®, a polyherbal mixture containing Faradiol, has been shown to possess anti-sickling properties, beneficial in the treatment of sickle cell disease. The mixture tested positive for various phytochemicals and exhibited a dose-dependent decrease in sickled cells, indicating its potential effectiveness in managing sickle cell disease (Adeyeye et al., 2017).

Application in Capacitive Deionization for Water Treatment

Faradic materials, including Faradiol derivatives, are being explored in capacitive deionization, a promising technology for water desalination. These materials offer a higher ion-storage capacity than traditional carbon-based electrodes, significantly improving the deionization capacity of water treatment systems (Liu et al., 2021).

Anti-Cancer Properties of Faradiol Derivatives

Taraxastane-type triterpenoid derivatives, derived from Faradiol, have shown cytotoxic activities against various cancer cell lines, including leukemia and breast cancer. These compounds, such as faradiol 3,16-di-O-l-alaninate, have demonstrated potent cytotoxicity and the ability to induce apoptotic cell death in cancer cells (Ukiya et al., 2016).

Insecticidal Activity

Helichrysum faradifani, a plant containing Faradiol, has shown notable insecticidal activity. The essential oil from this plant, rich in Faradiol, was effective against larvae of the lymphatic filariasis vector, Culex quinquefasciatus. This indicates Faradiol's potential in developing natural insecticides (Benelli et al., 2018).

Energy Storage and Supercapacitors

Faradic redox active materials like Faradiol derivatives are being researched for their use in supercapacitors. These materials, with high Faradic redox activity, offer promising avenues for enhancing energy storage and supercapacitive performance in various applications, such as flexible solid-state supercapacitors (Javed et al., 2015).

Development of Sodium-Ion Batteries

Faradion, a company specializing in sodium-ion batteries, has been leveraging Faradiol-related technologies to develop high-performance, cost-effective, and sustainable sodium-ion batteries. These batteries are being explored as alternatives to lithium-ion batteries, offering similar capacities but with improved safety and lower costs (Rudola et al., 2021).

properties

IUPAC Name

(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-25,31-32H,9-10,12-17H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHIQKVOPNHQKO-IMLFCHQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC=C1C)C)O)C)C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CC=C1C)C)O)C)C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Faradiol

CAS RN

20554-95-4
Record name Faradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20554-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Faradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020554954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FARADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O62AJZ9VME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
939
Citations
JO Santer, R Stevenson - The Journal of Organic Chemistry, 1962 - ACS Publications
… of two parts of faradiol to one part of arnidiol. The identity of the arnidiol-faradiol mixture was … Catalytic hydrogenation ofthe arnidiol-faradiol mixture proceeded smoothly to yield the cor…
Number of citations: 24 pubs.acs.org
K Zitterl‐Eglseer, G Reznicek, J Jurenitsch… - Phytochemical …, 2001 - Wiley Online Library
The main compounds of lipophilic extracts of flower heads of marigold (Calendula officinalis L.) are triterpendiol esters, mainly faradiol laurate, faradiol myristate and faradiol palmitate. …
K Zitterl-Eglseer, S Sosa, J Jurenitsch… - Journal of …, 1997 - Elsevier
… the amount of faradiol after degradation or that of the mixture of the faradiol esters should be … but a method giving the amounts of faradiol-3-myristic acid ester and faradiol-3-palmitic acid …
Number of citations: 269 www.sciencedirect.com
G Reznicek, K Zitterl-Eglseer - Scientia Pharmaceutica, 2003 - mdpi.com
… portions of pure lupeol acetate (internal standard) and the 3 faradiol esters. They were found to be 1.17 for faradiol laurate, 1.22 for faradiol myristate and 1.28 for faradiol palmitate. …
Number of citations: 10 www.mdpi.com
R Della Loggia, A Tubaro, S Sosa, H Becker… - Planta …, 1994 - thieme-connect.com
… The activity of the free faradiol, not present in the extract but obtained by hydrolysis, and that of the whole mixture of the pure monools has been tested too. Faradiol, faradiol monoester, …
Number of citations: 389 www.thieme-connect.com
C Nicolaus, A Sievers-Engler, R Murillo… - Planta …, 2015 - thieme-connect.com
… Triterpenes from the 20-taraxastene type, especially faradiol seem to be crucial for the anti-… Here we report on the isolation of a mixture of novel faradiol fatty acid diesters (20-…
Number of citations: 3 www.thieme-connect.com
M Hamburger, S Adler, D Baumann, A Förg… - Fitoterapia, 2003 - Elsevier
… To our knowledge, faradiol esters of certified purity are presently not commercially available… Calendula constituents, we needed gram-quantities of the faradiol esters (1–3). In this paper …
Number of citations: 213 www.sciencedirect.com
K Zitterl-Eglseer, J Novak, E Traxler… - Zeitschrift für Arznei-& …, 2000 - cabdirect.org
The faradiol-3-O-monoesters of lauric, myristic and palmitic acid are considered as the main active principles of marigold preparations. Flowers were dried at different temperatures to a …
Number of citations: 3 www.cabdirect.org
M Ukiya, T Akihisa, H Tokuda, H Suzuki, T Mukainaka… - Cancer letters, 2002 - Elsevier
… This was supported by our recent finding that faradiol (1) and heliantriol C (3) markedly suppressed the promoting effect of TPA on skin tumor formation in mice following initiation with …
Number of citations: 214 www.sciencedirect.com
D Baumann, S Adler, S Grüner, F Otto… - … Journal of Plant …, 2004 - Wiley Online Library
… to a lower concentration of faradiol esters in the extracts. The HPLC fingerprints of the extracts, the yields of total extract and the concentration of faradiol esters obtained with analytical …

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